2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline
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Overview
Description
2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline is a complex organic compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a 4-methoxyphenyl group and three phenyl groups attached to the isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with triphenylamine in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis but with optimizations for yield and cost-effectiveness. This could involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Diphenyl-N-heteroaromatic compounds
Uniqueness
2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of phenyl groups and the isoindoline core makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C33H27NO |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,5,7-triphenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C33H27NO/c1-35-28-19-17-27(18-20-28)34-22-31-29(24-11-5-2-6-12-24)21-30(25-13-7-3-8-14-25)33(32(31)23-34)26-15-9-4-10-16-26/h2-21H,22-23H2,1H3 |
InChI Key |
MVQVAKSEDCAXRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C(=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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